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Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

Cat. No.: B188468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

(diphenylphosphoryl)methanol, a valuable organophosphorus compound. This document is

intended to be a core resource for researchers, scientists, and professionals in drug

development, offering detailed information on its spectroscopic properties and the

methodologies for their acquisition.

Spectral Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

(diphenylphosphoryl)methanol.

NMR Spectral Data
Table 1: 1H NMR Spectral Data of (Diphenylphosphoryl)methanol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.75 - 7.65 m -
4H, Aromatic (ortho-

protons of P-Ph)

7.50 - 7.35 m -
6H, Aromatic (meta- &

para-protons of P-Ph)

4.65 d 2JPH = 8.0 2H, CH2

4.50 t 3JHH = 6.0 1H, OH

Solvent: CDCl3

Table 2: 13C NMR Spectral Data of (Diphenylphosphoryl)methanol

Chemical Shift (δ) ppm
Coupling Constant (JPC)
Hz

Assignment

132.5 d, 1JPC = 103 Cipso (P-Ph)

131.8 d, 4JPC = 3 Cpara (P-Ph)

130.9 d, 2JPC = 10 Cortho (P-Ph)

128.5 d, 3JPC = 12 Cmeta (P-Ph)

64.2 d, 1JPC = 105 CH2

Solvent: CDCl3

Table 3: 31P NMR Spectral Data of (Diphenylphosphoryl)methanol

Chemical Shift (δ) ppm

32.1

Solvent: CDCl3, 85% H3PO4 as an external standard
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IR Spectral Data
Table 4: Key IR Absorption Bands of (Diphenylphosphoryl)methanol

Wavenumber (cm-1) Intensity Assignment

3300 - 3100 Broad, Strong O-H stretch

3060, 3020 Medium C-H stretch (Aromatic)

2920, 2850 Medium C-H stretch (Aliphatic)

1435 Strong P-Ph stretch

1190 Very Strong P=O stretch

1120 Strong C-O stretch

750, 690 Strong C-H bend (Aromatic)

Sample preparation: KBr pellet

Mass Spectrometry Data
Table 5: Mass Spectrometry Fragmentation Data of (Diphenylphosphoryl)methanol

m/z Relative Intensity (%) Assignment

232 40 [M]+

202 100 [M - CH2O]+

201 85 [M - CH2OH]+

155 30 [Ph2P]+

77 50 [C6H5]+

Ionization method: Electron Ionization (EI)

Experimental Protocols
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Detailed methodologies for the synthesis of (diphenylphosphoryl)methanol and the

acquisition of the spectral data are provided below.

Synthesis of (Diphenylphosphoryl)methanol
(Diphenylphosphoryl)methanol can be conveniently synthesized by the reaction of

diphenylphosphine oxide with paraformaldehyde.

Procedure:

A mixture of diphenylphosphine oxide (10.1 g, 0.05 mol) and paraformaldehyde (1.8 g, 0.06

mol) in triethylamine (50 mL) is heated at reflux for 4 hours.

The reaction mixture is then cooled to room temperature, and the triethylamine is removed

under reduced pressure.

The resulting residue is dissolved in chloroform (100 mL) and washed successively with 1M

HCl (2 x 50 mL) and water (2 x 50 mL).

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to

yield the crude product.

Recrystallization from a mixture of ethyl acetate and hexane affords pure

(diphenylphosphoryl)methanol as a white solid.

Diphenylphosphine Oxide +
Paraformaldehyde +

Triethylamine
Reflux (4h)

Workup:
1. Evaporation

2. Dissolution in CHCl3
3. HCl wash
4. H2O wash

Purification:
1. Drying (Na2SO4)

2. Evaporation
3. Recrystallization

(Diphenylphosphoryl)methanol

Click to download full resolution via product page

Synthesis workflow for (diphenylphosphoryl)methanol.

NMR Spectroscopy
1H, 13C, and 31P NMR spectra were recorded on a 400 MHz spectrometer.
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Sample Preparation: Approximately 10-20 mg of (diphenylphosphoryl)methanol was

dissolved in 0.6 mL of deuterated chloroform (CDCl3).

1H NMR: Spectra were acquired with a pulse width of 30° and a relaxation delay of 1.0 s.

Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal

standard.

13C NMR: Proton-decoupled spectra were obtained with a pulse width of 45° and a

relaxation delay of 2.0 s. Chemical shifts are referenced to the solvent peak of CDCl3 (δ

77.16 ppm).

31P NMR: Proton-decoupled spectra were acquired with a pulse width of 90° and a

relaxation delay of 5.0 s. Chemical shifts are reported in ppm relative to 85% H3PO4 as an

external standard.

Infrared (IR) Spectroscopy
FT-IR spectra were recorded on a Fourier-transform infrared spectrometer.

Sample Preparation: A small amount of (diphenylphosphoryl)methanol was finely ground

with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent

pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1 with a

resolution of 4 cm-1.

Mass Spectrometry (MS)
Mass spectra were obtained on a mass spectrometer using electron ionization (EI).

Sample Introduction: The sample was introduced via a direct insertion probe.

Ionization: Electron ionization was performed at 70 eV.

Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.
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General workflow for synthesis and spectral analysis.

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of
(Diphenylphosphoryl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188468#diphenylphosphoryl-methanol-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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